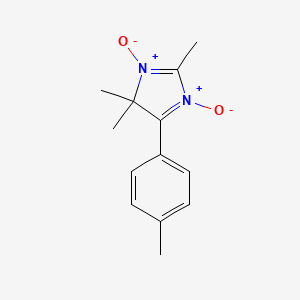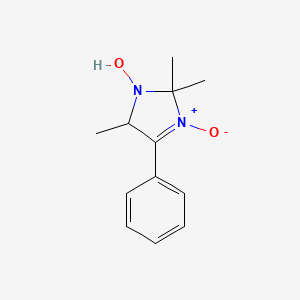![molecular formula C12H14N4O4S B11615794 6-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)amino]hexanoic acid](/img/structure/B11615794.png)
6-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)amino]hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)amino]hexanoic acid is a compound that features a benzothiadiazole core substituted with a nitro group and an aminohexanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)amino]hexanoic acid typically involves the nitration of 2,1,3-benzothiadiazole followed by amination and subsequent coupling with hexanoic acid. The nitration step can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The amination step involves the use of an appropriate amine, such as hexylamine, under basic conditions to introduce the amino group. Finally, the coupling with hexanoic acid can be performed using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
6-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)amino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of an amino derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)amino]hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 6-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)amino]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the aminohexanoic acid moiety can interact with biological molecules through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitro-2,1,3-benzothiadiazole
- 2,1,3-Benzothiadiazole
- 4-Amino-2,1,3-benzothiadiazole
Uniqueness
6-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)amino]hexanoic acid is unique due to the presence of both a nitro group and an aminohexanoic acid moiety. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C12H14N4O4S |
|---|---|
Peso molecular |
310.33 g/mol |
Nombre IUPAC |
6-[(4-nitro-2,1,3-benzothiadiazol-5-yl)amino]hexanoic acid |
InChI |
InChI=1S/C12H14N4O4S/c17-10(18)4-2-1-3-7-13-9-6-5-8-11(15-21-14-8)12(9)16(19)20/h5-6,13H,1-4,7H2,(H,17,18) |
Clave InChI |
OGKMCGKXYXLFMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NSN=C2C(=C1NCCCCCC(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-((5Z)-5-{[2-(4-Methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B11615713.png)


![2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615734.png)
![2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615736.png)
![(6Z)-3-(benzylsulfanyl)-6-{[1-(4-fluorobenzyl)-1H-pyrrol-2-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one](/img/structure/B11615752.png)

![4-{[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B11615770.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11615775.png)
![2-benzyl-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11615781.png)

![1,3-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11615796.png)

![5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide](/img/structure/B11615805.png)
